

# Characterization & Application Guide: 3,5-Difluoro-4-iodobenzaldehyde

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-iodobenzaldehyde

CAS No.: 357166-64-4

Cat. No.: B1378396

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## Introduction: The Fluorine-Iodine Synergy

**3,5-Difluoro-4-iodobenzaldehyde** (CAS: 357166-64-4) represents a specialized class of "dual-handle" electrophiles. Unlike standard benzaldehydes, this scaffold possesses two distinct reactive sites:

- The Aldehyde (-CHO): Activated for condensation reactions (Wittig, Knoevenagel, reductive amination).
- The Aryl Iodide (Ar-I): Primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), with reactivity enhanced by the electron-withdrawing fluorine atoms.

This guide provides experimental data comparing its performance against non-fluorinated analogs, establishing its utility in high-precision medicinal chemistry.

## Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The introduction of fluorine atoms at the 3,5-positions significantly alters the electronic landscape of the aromatic ring compared to 4-iodobenzaldehyde.

## Table 1: Physicochemical & Reactivity Comparison

Feature	3,5-Difluoro-4-iodobenzaldehyde	4-Iodobenzaldehyde	Impact of Fluorination
Electronic State	Electron-deficient ( $\pi$ -acidic)	Neutral/Slightly deactivated	Fluorines increase electrophilicity of the aldehyde carbon.
Aldehyde $^1\text{H}$ NMR	$\delta$ 9.91 ppm (Singlet)	$\delta$ 9.96 ppm (Singlet)	Slight shielding effect due to mesomeric feedback vs inductive withdrawal.
Aromatic $^1\text{H}$ NMR	$\delta$ 7.37 ppm (Doublet, $J = 5.5$ Hz)	$\delta$ 7.90 (d), 7.60 (d)	Significant upfield shift; simplified coupling pattern (coupling to F).
Suzuki Coupling	Enhanced Oxidative Addition	Standard Reactivity	C-I bond is more labile due to inductive electron withdrawal by adjacent fluorines.
Solubility	High in $\text{CH}_2\text{Cl}_2$ , THF, EtOAc	High in $\text{CH}_2\text{Cl}_2$ , THF	Similar lipophilicity profile.
Physical Form	White Solid	White to Yellow Solid (MP: 77–82 °C)	Crystalline solid stability is maintained.

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*Expert Insight: The 3,5-difluoro motif is not merely structural; it serves to block metabolic hotspots (preventing hydroxylation) and modulates the pKa of neighboring functional groups in drug candidates.*

## Experimental Characterization Data

The following data validates the identity of **3,5-Difluoro-4-iodobenzaldehyde** synthesized via the DIBAL-H reduction method.

## Spectroscopic Profile

Technique	Experimental Data	Assignment
$^1\text{H}$ NMR	$\delta$ 9.91 (s, 1H)	Aldehyde proton (-CHO)
(400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.37 (d, J = 5.51 Hz, 2H)	Aromatic protons (C2-H, C6-H). J value indicates coupling to $^{19}\text{F}$ .
Appearance	White Crystalline Solid	High purity (>98%) typically yields a colorless/white solid.
Yield	91% (from nitrile precursor)	Efficient conversion via DIBAL-H reduction.

## Self-Validating Purity Check

- **Absence of Nitrile Peak:** IR spectrum should show the disappearance of the  $\text{C}\equiv\text{N}$  stretch ( $\sim 2230\text{ cm}^{-1}$ ) and appearance of the  $\text{C}=\text{O}$  stretch ( $\sim 1700\text{ cm}^{-1}$ ).
- **Integration Ratio:** The integration of the aldehyde proton (1H) to aromatic protons (2H) must be exactly 1:2. Any deviation indicates incomplete oxidation or side-product formation.

## Experimental Protocols

### Workflow 1: Synthesis from 3,5-Difluoro-4-iodobenzonitrile

This protocol minimizes over-reduction to the alcohol, a common pitfall.

- **Setup:** Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
- **Dissolution:** Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous  $\text{CH}_2\text{Cl}_2$  (85 mL).
- **Cooling:** Cool the solution to  $0\text{ }^\circ\text{C}$  using an ice bath.

- Reduction: Add DIBAL-H (40.5 mL, 1.0 M in CH<sub>2</sub>Cl<sub>2</sub>) dropwise over 20 minutes. Crucial: Control addition rate to maintain internal temp < 5 °C.
- Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) and stir for 1 hour.
- Quench: Cool back to 0 °C. Carefully add 6 N HCl (85 mL). Caution: Vigorous gas evolution.
- Workup: Extract with CH<sub>2</sub>Cl<sub>2</sub> (3 x 50 mL). Dry combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Result: **3,5-Difluoro-4-iodobenzaldehyde** (9.7 g, 91% yield) as a white solid.

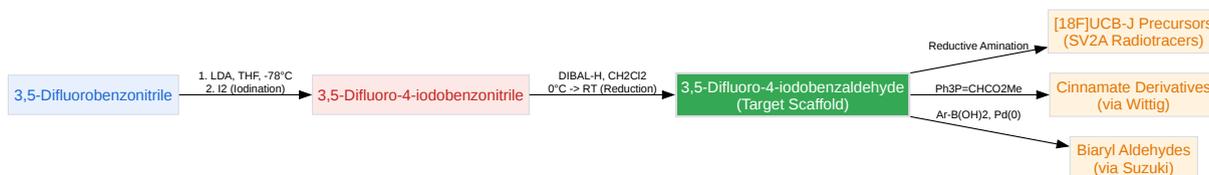
## Workflow 2: Wittig Olefination (Derivative Synthesis)

Synthesis of Methyl 3-(3,5-difluoro-4-iodophenyl)acrylate.

- Reagents: Mix **3,5-Difluoro-4-iodobenzaldehyde** (0.75 mmol) and Methyl (triphenylphosphoranylidene)acetate (0.82 mmol) in anhydrous THF (10 mL).
- Reaction: Stir under Argon at RT for 18 hours.
- Purification: Concentrate solvent and purify via silica gel flash chromatography (Hexanes/EtOAc).
- Outcome: Yields the  $\alpha,\beta$ -unsaturated ester, a precursor for polymeric materials or further functionalization.

## Visualized Reaction Pathways

The following diagram illustrates the synthesis logic and downstream applications, highlighting the "Dual-Handle" nature of the scaffold.



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Caption: Synthetic route from nitrile precursor to aldehyde, branching into key medicinal chemistry applications.

## References

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